molecular formula C10H20 B095635 trans-3-Decene CAS No. 19150-21-1

trans-3-Decene

Cat. No. B095635
CAS RN: 19150-21-1
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-FNORWQNLSA-N
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Description

Trans-3-Decene is a linear hydrocarbon chain with a double bond between the third and fourth carbon atoms in the trans configuration. This means that the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the molecule, leading to a more extended structure compared to its cis counterpart.

Synthesis Analysis

The synthesis of trans-3-Decene derivatives can be complex due to the need for specific configurations around the double bond. For example, the synthesis of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes involves the creation of trans and cis isomers with different conformations of the disilacyclohexadiene rings. The trans isomer has a chair-like structure, which is relevant to the stability and reactivity of the compound . Another synthesis approach involves the transannular Diels-Alder reaction, which can be used to create complex ring systems with trans configurations, as seen in the synthesis of trans-anti-cis decahydro-as-indacene .

Molecular Structure Analysis

The molecular structure of trans-3-Decene derivatives can be determined using techniques such as X-ray crystallography. For instance, the trans isomer of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes has been characterized to have a chair-like structure . Similarly, the molecular structure of trans-1,3-dichloropropene has been studied, revealing a mixture of syn and gauche forms, with the gauche form being lower in energy .

Chemical Reactions Analysis

Trans-3-Decene and its derivatives can undergo various chemical reactions, including isomerization. For example, the isomerization of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes between trans and cis forms can be induced by irradiation in the presence of di-tert-butyl peroxide, leading to an equilibrium mixture . This reaction is significant as it demonstrates the inversion of the radical center in silyl radicals, which is a rare occurrence .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-Decene derivatives are influenced by their molecular structure. For instance, the trans,trans isomer of bis(2-buteno)-bridged bis(adamantane) exhibits conformational mobility, which is reflected in its dynamic NMR studies and molecular dynamic simulations . The trans configuration can also affect the electronic states of molecules, as seen in the high-resolution spectroscopy studies of trans-decapentaene, where the one-photon transition occurs via mixing with a low-frequency promoting vibrational mode .

Scientific Research Applications

  • NMR Spectroscopy in Polymer Research : Trans-3,4,7,8-tetramethyl-5-decene serves as a model for poly-2,5-(2,4-hexadiene) in NMR spectroscopy, helping in understanding the configurations of asymmetric carbon atoms in polymers (Elgert & Ritter, 1977).

  • Catalysis in Chemical Reactions : The CoCl2/Ph3P/NaBH4 catalyst system, when used with Trans-3-Decene derivatives, facilitates the isomerization of olefins, which is important in organic synthesis and industrial processes (Satyanarayana & Periasamy, 1987).

  • Antibiotic Development : Trans-bicyclo[4.4.0]decane/decene frameworks, which include trans-Decene structures, are significant in synthesizing natural products with potential antibiotic properties (Zhang et al., 2020).

  • Polymerization Catalysts : Compounds like trans-5-decene-3,7-diyne are used to synthesize various metal-capped ene-ynes, which are evaluated for their potential as catalysts in polydiacetylene production (Krouse & Schrock, 1988).

  • Fuel Research and Development : Trans-decalin, which includes Trans-3-Decene structures, is used as a surrogate in aviation and diesel fuel research to understand autoignition characteristics and develop chemical kinetic models (Wang et al., 2018).

  • Thermodynamic Studies in Chemical Engineering : The Rh-BIPHEPHOS catalyzed double bond isomerization of 1-decene, including Trans-3-Decene, has been studied for understanding thermodynamic equilibrium in hydroformylation processes (Jörke et al., 2015).

  • Nanotechnology : Graphene, as a trans-electrode membrane, has been studied with Trans-3-Decene derivatives for applications in electronics, energy science, and sensor development (Garaj et al., 2010).

  • Bioorthogonal Labeling in Chemistry : Trans-cyclooctene, related to Trans-3-Decene, is used for bioorthogonal labeling in chemical biology and nuclear medicine due to its reactivity with s-tetrazines (Selvaraj & Fox, 2013).

  • Biological and Medical Research : Trans-3-dehydro-D, L-ornithine, a derivative of Trans-3-Decene, has been shown to be a competitive inhibitor of ornithine decarboxylase, important in cell division and fusion studies (Relyea & Rando, 1975).

  • Fischer-Tropsch Synthesis in Energy Research : 1-Decene, including its trans-isomer, is used in Fischer-Tropsch synthesis studies, which is significant in the production of synthetic fuels (Tau et al., 1990).

properties

IUPAC Name

(E)-dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWIAHBVAYKIZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Decene

CAS RN

19150-21-1
Record name trans-3-Decene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
H Adolfsson, C Copéret, JP Chiang… - The Journal of Organic …, 2000 - ACS Publications
… the minimum catalyst loading necessary for full conversion of trans-3-decene to trans-3,4-… of trans-3-decene. Figure 2 shows the reaction profiles for the epoxidation of trans-3-decene …
Number of citations: 111 pubs.acs.org
T Utawanit - 1975 - search.proquest.com
… lithium in dry tetrahydrofuran at room temperature for four hours, a mixture of an unrearranged alcohol precursor J_2 (a minor product) and two olefin isomers (c_is_- and trans-3-decene…
Number of citations: 0 search.proquest.com
R Nishida, WS Bowers… - Archives of Insect …, 1983 - Wiley Online Library
… The chemical structure was determined by spectral methods to be 1-(3,4methylenedioxyphenyl)-trans-3-decene(l), and confirmed by synthesis. The hormonally active substance …
Number of citations: 30 onlinelibrary.wiley.com
S Lindstedt, K Norberg, G Steen, E Wahl - Clinical chemistry, 1976 - academic.oup.com
… , octane-1,8-dioic acid, decane-1,10-dioic acid, dodecane-1,12-dioic acid, cis-5-decene-1,10-dioic acid, cis-5-dodecen-1,12-dioic acid, cis-5-tetradecene-1,14-dioic acid, trans-3-decene…
Number of citations: 46 academic.oup.com
W Kulig, M Pasenkiewicz-Gierula, T Róg - Chemistry and physics of lipids, 2016 - Elsevier
… parameters, we performed MD simulations of pure cis/trans-3-decene and cis/trans-5-decene. In … Density and heat of vaporization of cis-3-decene, trans-3-decene, cis-5-decene, trans-5-…
Number of citations: 71 www.sciencedirect.com
PF Hudrlik, AM Hudrlik, RN Misra… - The Journal of …, 1980 - ACS Publications
… A d-elimination reaction of 12 using BF3-Et20 produced trans-3-decene (90% yield) in 97% isomeric purity, and d-elimination using KH produced cis-3-decene (90% yield)in 98% …
Number of citations: 62 pubs.acs.org
A Jörke, A Seidel-Morgenstern, C Hamel - Chemical Engineering Journal, 2015 - Elsevier
… As a consequence, all 5- and 4-decenes including trans- and cis-isomers have to be lumped together to a pseudo component“4+5-decene” as well as trans-3-decene and cis-3-decene …
Number of citations: 27 www.sciencedirect.com
S Rang, K Kuningas, A Orav, O Eisen - Chromatographia, 1977 - Springer
The retention indices (I) and their structural increments (σl/C, H, Δl) of C 6 −C 14 n-alkenes on polyphenyl ether (PFE) and C 12 −C 14 n-alkenes on polyethylene glycol 4000 (PEG) at …
Number of citations: 22 link.springer.com
CD Wagner - Transactions of the Faraday Society, 1968 - pubs.rsc.org
… The largest component A is was determined to be trans-3-decene or trans-4-decene, … Peak A, the largest peak, is that of the trans-3decene; the others are not identified. In order to …
Number of citations: 12 pubs.rsc.org
A Garcia-Raso, F Saura-Calixto, MA Raso - Journal of Chromatography A, 1984 - Elsevier
Molecular orbital calculations were used to study the gas chromatographic retention of n-alkenes (1-ene, cis- and trans-20, 3-, 4-, 5- and 6-enes). Using the retention index (I), where I = I …
Number of citations: 21 www.sciencedirect.com

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